4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride
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Overview
Description
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride typically involves multi-step organic synthesis. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . Molecular docking studies have shown that this compound can bind to the active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride can be compared with other indole derivatives such as:
1-Methyl-9H-pyrido(3,4-b)indole: This compound has similar structural features but differs in its methyl substitution pattern.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions.
The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications, which distinguish it from other indole derivatives.
Properties
CAS No. |
102206-98-4 |
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Molecular Formula |
C15H19ClN2O |
Molecular Weight |
278.78 g/mol |
IUPAC Name |
1-(9,9a-dihydro-4aH-pyrido[3,4-b]indol-1-yl)-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H18N2O.ClH/c1-15(2,18)9-13-14-11(7-8-16-13)10-5-3-4-6-12(10)17-14;/h3-8,11,14,17-18H,9H2,1-2H3;1H |
InChI Key |
RVPOTROKVUEMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=CC2C1NC3=CC=CC=C23)O.Cl |
Origin of Product |
United States |
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